Zidebactam

Descripción general

Descripción

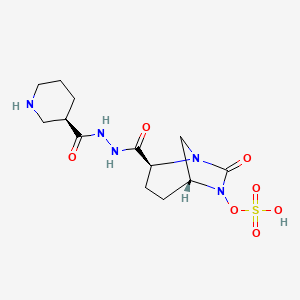

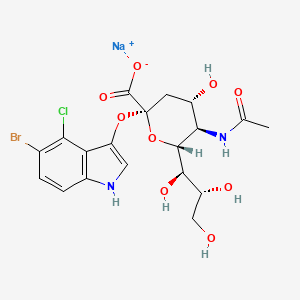

Zidebactam is a novel drug under investigation in clinical trials . It is classified as a small molecule and is also known by the name WCK 5107 . This compound belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The stereoselective synthesis of Zidebactam involves the preparation of a stable sodium salt . The chiral side chain, N-Boc-®-(-)-piperidinecarboxylic acid ethyl ester, is obtained through chiral splitting .

Molecular Structure Analysis

Zidebactam has a molecular formula of C13H21N5O7S and an average molecular weight of 391.4 . It is a bicyclo-acyl hydrazide non-β-lactam β-lactamase inhibitor .

Chemical Reactions Analysis

Zidebactam has been subjected to various chemical reactions. It has shown degradation in acidic, basic, and oxidative conditions . Four impurities and three degradation products were identified using LC–MS/MS .

Physical And Chemical Properties Analysis

Zidebactam is a solid compound . It has a solubility of 250 mg/mL in DMSO and 50 mg/mL in water .

Aplicaciones Científicas De Investigación

1. Combination with Cefepime for Treatment of Serious Bacterial Infections Zidebactam, in combination with Cefepime, a wide-spectrum β-lactam antibiotic, has been under intense study for the treatment of serious bacterial infections . This combination is generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .

Counteracting ESBLs

The advent of Extended-Spectrum Beta-Lactamases (ESBLs) has become a threat to the ongoing use of many antibiotics. However, the combination of Cefepime and Zidebactam has shown potential as a carbapenem-sparing agent with activity against ESBLs .

Treatment of Resistant Gram-Negative Infections

Zidebactam, a bicyclo-acyl hydrazide β-lactam ‘enhancer’ antibiotic, in combination with cefepime (WCK 5222) is under clinical development for the treatment of resistant Gram-negative infections .

Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Zidebactam in combination with Cefepime has shown potent activity against Carbapenem-Resistant Enterobacterales (CRE) isolates . This is particularly important as CRE rates vary widely and are a significant concern in many regions .

Potency Against Pseudomonas Aeruginosa

Against Pseudomonas aeruginosa, a common cause of hospital-acquired infections, Cefepime/Zidebactam has shown to inhibit 99.2% of isolates .

6. Activity Against Stenotrophomonas Maltophilia and Burkholderia Cepacia Cefepime/Zidebactam has demonstrated good activity against Stenotrophomonas maltophilia and Burkholderia cepacia, two bacteria that can cause infections in immunocompromised individuals .

Mecanismo De Acción

Target of Action

Zidebactam, also known as WCK5107, is a novel non-β-lactam bicyclo-acyl hydrazide . Its primary targets are the penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and β-lactamase enzymes . PBP2 plays a crucial role in bacterial cell wall synthesis, and β-lactamase enzymes are responsible for antibiotic resistance in bacteria by breaking down β-lactam antibiotics.

Mode of Action

Zidebactam exhibits a dual mechanism of action. It binds to PBP2 with high affinity, disrupting the process of cell wall synthesis in Gram-negative bacteria . Simultaneously, it acts as a potent β-lactamase inhibitor . This dual action enhances the effectiveness of β-lactam antibiotics, such as cefepime, against resistant bacterial strains .

Biochemical Pathways

The binding of zidebactam to PBP2 inhibits the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis . This leads to cell wall instability and eventually bacterial cell death. By inhibiting β-lactamase enzymes, zidebactam prevents the degradation of β-lactam antibiotics, ensuring their antibacterial activity is preserved .

Pharmacokinetics

Zidebactam’s pharmacokinetic properties have been studied in healthy subjects. The exposure of zidebactam increased in a dose-proportional manner, and the elimination half-life ranged from 1.84 to 2.39 hours . More than 80% of the administered dose of zidebactam was excreted as unchanged drug within 0 to 6 hours post-dose . These properties contribute to its bioavailability and efficacy.

Result of Action

The combined action of zidebactam and cefepime (WCK 5222) has shown potent in vitro activity against Enterobacterales and Pseudomonas aeruginosa producing various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs . This makes it a promising therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens .

Action Environment

The effectiveness of zidebactam can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can impact the efficacy of zidebactam. The combination of zidebactam with β-lactam antibiotics can overcome this challenge

Safety and Hazards

Propiedades

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)